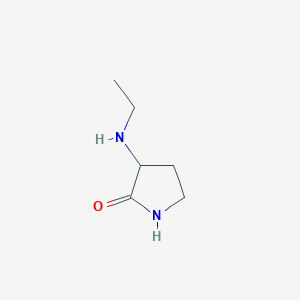

3-(Ethylamino)pyrrolidin-2-one

Description

Significance of Pyrrolidin-2-one Ring Systems in Heterocyclic Chemistry

The significance of the pyrrolidin-2-one scaffold in heterocyclic chemistry is multifaceted. wikipedia.orgopenmedicinalchemistryjournal.com It is a fundamental structural unit in numerous natural products, many of which exhibit important biological activities. chemicalbook.comresearchgate.netresearchgate.net For instance, the pyrrolidin-2-one moiety is a core component of various alkaloids and has been found in natural products isolated from diverse sources like Jatropha curcas, Capparis spinosa, and Panax ginseng. chemicalbook.commedchemexpress.comnaturalproducts.net The simplest member of this class, 2-pyrrolidinone (B116388), is itself a natural product. chemicalbook.com

Beyond its presence in nature, the pyrrolidin-2-one ring is a versatile building block in organic synthesis. nih.gov Its structure allows for functionalization at various positions, enabling the creation of a diverse library of derivatives. chemicalbook.comresearchgate.net Synthetic chemists utilize the pyrrolidin-2-one scaffold to construct more complex molecules, including those with potential therapeutic applications. nih.govacs.org The development of new synthetic methods to access functionalized pyrrolidin-2-ones, such as through intermolecular Michael additions or ring-closing metathesis, is an ongoing area of research. nih.govorganic-chemistry.org These methods often aim for high stereoselectivity, which is crucial for the synthesis of chiral molecules. nih.govacs.org

The reactivity of the pyrrolidin-2-one ring, including reactions at the nitrogen atom and the carbonyl group, further enhances its synthetic utility. chemicalbook.com For example, the nitrogen atom can be alkylated, and the carbonyl group can be reduced to yield pyrrolidines. chemicalbook.com This chemical versatility makes the pyrrolidin-2-one system a valuable intermediate for accessing a wide range of other heterocyclic compounds. rsc.orgmsu.edu

Academic Research Focus on 3-(Ethylamino)pyrrolidin-2-one and its Structural Relatives

Academic research has shown a significant interest in 3-aminopyrrolidin-2-one (B1279418) and its derivatives, including this compound. These compounds serve as important intermediates in medicinal chemistry and are investigated for their potential biological activities. nih.govhep.com.cn The chiral nature of many of these derivatives makes them valuable for stereoselective drug design.

Research into this compound and its structural relatives often focuses on several key areas:

Synthesis: Developing efficient and stereoselective synthetic routes to these compounds is a primary objective. Various synthetic strategies have been explored, including the reduction of corresponding azomethines and transformations from other heterocyclic systems. researchgate.net For instance, a related compound, 1-Benzyl-3-(ethylamino)pyrrolidine, has been synthesized by the reduction of N-[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]acetamide. chemicalbook.comchemimpex.com

Chemical Properties and Reactivity: Understanding the chemical behavior of these compounds is crucial for their application in synthesis. The amino group at the 3-position can undergo various reactions, such as substitution, allowing for the creation of diverse derivatives. researchgate.net

Structural Analysis: The three-dimensional structure of these molecules, including their stereochemistry, is a critical aspect of research. The non-planar nature of the pyrrolidine (B122466) ring, often described as "pseudorotation," allows for a greater exploration of three-dimensional space, which is important for interactions with biological targets. nih.gov

Detailed research findings have provided insights into the properties of these compounds. For example, the hydrochloride salt of this compound is a known chemical entity. sigmaaldrich.comchemicalbook.com Spectroscopic data and physical properties are essential for characterizing these molecules and are routinely reported in the scientific literature.

Physicochemical Properties of this compound Hydrochloride

| Property | Value |

| Molecular Formula | C6H13ClN2O |

| Molecular Weight | 164.63 g/mol |

| IUPAC Name | This compound hydrochloride |

| InChI Key | ITTYKPKXFYIRRD-UHFFFAOYSA-N |

| Source: sigmaaldrich.comchemicalbook.com |

Related Research on 3-Aminopyrrolidin-2-one Derivatives

| Research Area | Key Findings |

| Synthesis | 3-Aminopyrrolidin-2-ones with fused norbornane (B1196662) or spirocyclopropane fragments can be converted to N-substituted derivatives via azomethine intermediates and subsequent reduction. researchgate.net |

| Medicinal Chemistry | Derivatives of 3-aminopyrrolidin-2-one are explored as precursors for fluoroquinolone antibiotics and potential antidiabetic agents. |

| Biological Activity | Novel 3-aminopyrrolidine (B1265635) derivatives have been synthesized and evaluated as antagonists for the human chemokine receptor 2 (CCR2). nih.gov |

| Structural Modification | Studies on (S)-3-aminopyrrolidine derivatives have shown that modifications, such as the introduction of a benzylsulfonyl group, can be crucial for their biological activity. hep.com.cn |

The ongoing academic focus on this compound and its analogs highlights their importance as versatile scaffolds in the development of new chemical entities with potential applications across various scientific disciplines.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

3-(ethylamino)pyrrolidin-2-one |

InChI |

InChI=1S/C6H12N2O/c1-2-7-5-3-4-8-6(5)9/h5,7H,2-4H2,1H3,(H,8,9) |

InChI Key |

RMQGWKNXRVMQAN-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1CCNC1=O |

Origin of Product |

United States |

Mechanistic Investigations and Chemical Reactivity of 3 Ethylamino Pyrrolidin 2 One and Pyrrolidin 2 One Derivatives

Fundamental Reactivity Patterns of the Pyrrolidin-2-one Lactam Ring

The chemical behavior of the pyrrolidin-2-one ring is dominated by the amide (lactam) functionality. This moiety exhibits a resonance stabilization between the nitrogen lone pair and the carbonyl group, which influences its reactivity. Key reactions include manipulation of the N-H bond, reactions at the carbonyl carbon, and ring-opening processes.

N-Alkylation and N-Acylation : The hydrogen atom on the nitrogen is acidic and can be deprotonated by a suitable base, allowing for substitution reactions. N-alkylation can be achieved with reagents like alkyl halides or dimethyl sulfate. arkat-usa.org For instance, in the presence of a base, 2-pyrrolidone reacts with alkyl halides to yield N-alkyl pyrrolidones. chemicalbook.com This reactivity is fundamental in the synthesis of a wide array of derivatives.

Carbonyl Group Reactions : The carbonyl group can undergo addition reactions, for example, with aldehydes to form N-hydroxyalkyl pyrrolidones. chemicalbook.com Reduction of the carbonyl group, typically using strong reducing agents, can yield the corresponding pyrrolidine (B122466). chemicalbook.com The carbonyl group can also be targeted by nucleophiles like Grignard reagents, which can lead to ring-opening.

Ring Opening : The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, which cleaves the amide bond to form 4-aminobutanoic acid (GABA). chemicalbook.comchemicalbook.com In the presence of anionic catalysts, 2-pyrrolidone can also undergo ring-opening polymerization to produce polypyrrolidone, also known as nylon-4. chemicalbook.com

Ring Contraction : More complex transformations, such as ring contractions, can also occur under specific conditions. For example, certain substituted pyrrolidines can be converted to cyclobutane (B1203170) derivatives through the formation of 1,4-biradical intermediates. acs.org Other methods involve photochemical processes or reactions promoted by reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) to induce rearrangement. nih.govrsc.org

Table 1: Summary of Fundamental Reactions of the Pyrrolidin-2-one Ring

| Reaction Type | Reagents/Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base | N-Alkyl Pyrrolidin-2-one |

| N-Acylation | Acyl halide / Anhydride | N-Acyl Pyrrolidin-2-one |

| Hydrolysis | Strong Acid or Base | 4-Aminobutanoic Acid |

| Carbonyl Reduction | Strong Reducing Agent | Pyrrolidine |

| Polymerization | Anionic Catalyst | Polypyrrolidone (Nylon-4) |

| Ring Contraction | Photochemical / Tf₂O | Cyclobutane / Fused Bicyclic Systems |

Reactivity Profiles of the Ethylamino Substituent

Nucleophilic Reactions : As a secondary amine, the ethylamino group can react with electrophiles. This includes acylation with acyl chlorides or anhydrides to form amides, and alkylation with alkyl halides to form tertiary amines. These reactions are crucial for building more complex molecular architectures based on the 3-aminopyrrolidin-2-one (B1279418) core.

Basicity : The nitrogen atom of the ethylamino group possesses a lone pair of electrons and can act as a Brønsted-Lowry base, accepting a proton. This basicity can play a role in acid-catalyzed reactions or in stabilizing intermediates.

Influence on Ring Reactivity : The electron-donating nature of the amino group can influence the reactivity of the adjacent lactam ring. It can affect the acidity of the N-H proton of the lactam and the electrophilicity of the carbonyl carbon.

Condensation Reactions : In related systems like 3-acyl-pyrrolidine-2,4-diones, amino substituents can readily participate in condensation or transimination reactions, displacing other groups to form stable enamine structures. mdpi.comnih.gov This highlights the high reactivity of amino groups on the pyrrolidinone skeleton.

Elucidation of Reaction Mechanisms

Understanding the precise pathways through which reactions occur is critical for controlling outcomes and designing new synthetic methods. A combination of computational and experimental techniques is employed to study the mechanisms of reactions involving pyrrolidin-2-one derivatives.

Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms at the molecular level. By calculating the energies of reactants, products, transition states, and intermediates, researchers can map out the most likely reaction pathways.

DFT calculations have been used to explore the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. These studies proposed a reaction mechanism and found that the main product is formed through the pathway with the lowest activation energy (ΔG#), indicating that kinetic selectivity is more significant than thermodynamic control. nih.gov

In studies on the copper-catalyzed intramolecular C-H amination to form pyrrolidines, DFT calculations were employed to analyze the catalytic cycle. acs.orgnih.gov The calculations helped to elucidate the influence of different ligands on the catalyst's efficiency and to map the free energy profile of the reaction, identifying key intermediates and transition states. acs.orgnih.gov For example, the calculations revealed that the final cyclization step proceeds through a single-electron transfer (SET) followed by ring-closing, rather than through a fluorinated intermediate. acs.org

Quantum chemical investigations using DFT have also been applied to study the electronic properties of substituted pyrrolidinones, calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These calculations provide insight into the molecule's reactivity and its potential interactions with other species.

Table 2: Representative DFT-Calculated Energy Barriers for Pyrrolidine-Related Reactions

| Reaction Studied | System | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Pyrrolidine Ring Contraction | Formation of 1,4-biradical from 1,1-diazene | DFT | 17.7 | acs.org |

| Cu-Catalyzed C-H Amination | N-F bond cleavage and C-H activation | B3LYP-D3 | Varies by ligand | acs.orgnih.gov |

| Tautomerization | 4-acetyl-3-hydroxy-3-pyrrolin-2-one | B3LYP/6-311++G(2d,2p) | 0.5 - 1.0 | nih.gov |

Kinetic studies provide quantitative data on reaction rates and how they are affected by variables such as concentration, temperature, and catalysts. This information is essential for validating proposed mechanisms.

In the investigation of copper-catalyzed C-H amination for pyrrolidine synthesis, reaction monitoring provided kinetic profiles. acs.org By comparing the rate of product formation from different starting materials under identical conditions, researchers could distinguish between possible reaction intermediates. For example, monitoring the appearance of the final pyrrolidine product from a proposed fluorinated intermediate versus the actual starting material showed completely different kinetic profiles, thereby ruling out the fluorinated species as being on the main catalytic pathway. acs.org

Similarly, kinetic analysis of base-catalyzed hydrolysis of β-lactams has been used to correlate ring strain with reactivity, a principle that also applies to γ-lactams like pyrrolidin-2-one. nih.gov Such studies help in understanding the propensity of the lactam ring to undergo nucleophilic attack and subsequent ring-opening.

The direct observation or trapping of short-lived reactive intermediates provides compelling evidence for a proposed reaction mechanism.

In the synthesis of pyrrolidin-2-ones from the reaction of aziridines with 2-phenyl-1,3-oxazolan-5-one, an isolable intermediate was identified. thieme-connect.com The ability to isolate and characterize this intermediate confirmed the proposed pathway involving a regioselective aziridine (B145994) ring-opening followed by an aminoacetylative cyclization cascade. thieme-connect.com

During investigations of copper-catalyzed C-H amination, mass spectrometry studies showed the presence of a species with the composition [Tpⁱᵖʳ²CuF(NCMe)], suggesting the generation of a Cu(II)-F bond from the interaction of the initial Cu(I) complex and the N-fluoro reactant. acs.org While not a direct intermediate in the main catalytic cycle for C-H functionalization, its detection provided crucial insight into the initial steps of catalyst activation. acs.org

Furthermore, in the reaction of N-substituted piperidines to form pyrrolidin-2-ones, the mechanism is believed to involve the in situ formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate, which then undergoes further transformation. rsc.org The plausibility of such intermediates is often supported by trapping experiments or by synthesizing the proposed intermediate and demonstrating its competency to form the final product under the reaction conditions.

Computational and Theoretical Chemistry Applications to 3 Ethylamino Pyrrolidin 2 One and Pyrrolidinone Analogs

Quantum Chemical Calculations for Molecular Systems

Quantum chemical calculations are fundamental to elucidating the electronic structure and energetic properties of molecular systems. These methods, ranging from Density Functional Theory (DFT) to advanced ab initio techniques, offer a microscopic understanding of chemical phenomena.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a important tool for investigating the electronic properties of pyrrolidinone derivatives due to its balance of computational cost and accuracy. DFT calculations can predict various molecular properties, including orbital energies, charge distributions, and thermodynamic parameters.

For instance, studies on substituted pyrrolidinones have utilized DFT at the B3LYP/6-31G* level to calculate key electronic and thermodynamic parameters. These calculations provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

A computational study of the monomers and hydrogen-bonded dimers of 2-pyrrolidone was carried out at different DFT levels. This study aimed to understand the nature of intermolecular hydrogen bonds, geometry, thermodynamic parameters, interaction energies, and charge transfer. The evolution of geometry, vibrational frequencies, and charge distribution from monomers to dimers was systematically analyzed nih.gov.

| Compound | E(HOMO) (a.u.) | E(LUMO) (a.u.) | ΔE (a.u.) |

|---|

This table would be populated with specific data from DFT studies on close analogs of 3-(Ethylamino)pyrrolidin-2-one if such data were available in the provided search results.

Advanced Ab Initio Methods

For higher accuracy, advanced ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed. While computationally more demanding, these methods provide a more precise description of electron correlation effects, which can be important for accurately predicting reaction barriers and interaction energies. For example, ab initio methods have been used to study the isomerization of 3-amino-2-pyridone, a related heterocyclic amide, providing insights into the activation energies of such transformations researchgate.net. The inclusion of a single water molecule in these calculations was found to significantly lower the activation energy, highlighting the importance of the local environment researchgate.net.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for exploring the three-dimensional structure of molecules and their dynamic behavior. For flexible molecules like this compound, understanding the conformational landscape is key to comprehending its biological activity and physical properties.

Exploration of Conformational Landscapes

The pyrrolidinone ring is not planar and can adopt various puckered conformations, often described as envelope or twist forms. The substituents on the ring significantly influence the preferred conformation. For this compound, the ethylamino group at the C3 position can exist in pseudo-axial or pseudo-equatorial orientations, leading to different conformers with distinct energies and properties.

A conformational analysis of N-methyl-2-pyrrolidinone substituted at the 3-position with various groups has shown that the five-membered ring adopts an envelope conformation. In a vacuum, calculations indicated that the pseudo-axial conformer is the most stable, with this preference increasing with the size of the substituent researchgate.net. Molecular dynamics simulations can be used to explore the conformational space of such molecules, providing insights into the relative populations of different conformers and the energy barriers between them.

Analysis of Intramolecular and Intermolecular Interactions (e.g., hydrogen bonding networks)

Hydrogen bonding plays a critical role in the structure and function of pyrrolidinone derivatives. In this compound, both the amide N-H and the amino N-H groups can act as hydrogen bond donors, while the carbonyl oxygen and the amino nitrogen can act as acceptors.

Intramolecular hydrogen bonds can significantly influence the conformational preference of the molecule. For example, a hydrogen bond between the ethylamino group and the carbonyl oxygen could stabilize a specific conformer. Such interactions are crucial in determining the molecule's shape and can impact its ability to bind to biological targets.

Intermolecular hydrogen bonding is responsible for the formation of dimers and larger aggregates in the condensed phase. A joint experimental and theoretical study on 2-pyrrolidinone (B116388) has detailed the various hydrogen-bonded structures, from monomers and dimers to longer chains, and assigned spectroscopic features to these different species nih.gov. DFT calculations have been instrumental in elucidating the geometry and stability of these hydrogen-bonded complexes nih.gov.

Theoretical Approaches for Structure–Property Relationships

Theoretical methods are widely used to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These models correlate the chemical structure of a series of compounds with their biological activity or physical properties.

By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a set of pyrrolidinone analogs, it is possible to build mathematical models that predict their activity. For instance, QSAR studies on pyrrolidin-2-one derivatives have been used to describe their antiarrhythmic activity, identifying key molecular descriptors that govern their biological function.

In the context of this compound, a QSAR study could elucidate the structural requirements for a specific biological activity. For example, by systematically modifying the substituents on the pyrrolidinone ring and the ethylamino group and calculating relevant descriptors, one could develop a predictive model for its efficacy as a therapeutic agent. Such models are invaluable in the rational design of new, more potent analogs nih.govmdpi.com.

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Reactivity, Polarity, Electrostatic interactions |

| Steric | Molecular volume, Surface area, Molar refractivity | Molecular size and shape, Binding site complementarity |

| Hydrophobic | LogP, Water solubility | Membrane permeability, Bioavailability |

| Topological | Connectivity indices, Shape indices | Molecular branching and shape |

Chemical Derivatization Strategies for 3 Ethylamino Pyrrolidin 2 One and Pyrrolidin 2 One Frameworks

Regioselective Functionalization of the Pyrrolidin-2-one Core

The ability to selectively introduce functional groups at specific positions on the pyrrolidin-2-one ring is paramount for the development of novel derivatives with desired properties. acs.orgnih.gov Various strategies have been developed to achieve regioselectivity, primarily targeting the C-3, C-4, and C-5 positions, as well as the nitrogen atom of the lactam.

One prominent approach involves the C-H bond functionalization of the pyrrolidin-2-one core. For instance, a cobalt-catalyzed C-H bond activation has been successfully employed for the highly regioselective ethynylation of N-aryl γ-lactams at the ortho-(sp²) position of the N-aryl group. acs.org This method utilizes a weakly coordinating lactam group to direct the catalyst to the desired position, offering a sustainable route to functionalized pyrrolidin-2-ones. acs.org Mechanistic studies suggest that this transformation proceeds via a C-H bond activation step that is involved in the rate-determining step, without the involvement of a radical pathway. acs.org

Another strategy for regioselective functionalization is through multi-component reactions. The synthesis of substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones can be achieved through a three-component reaction of aromatic aldehydes, aniline, and ethyl 2,4-dioxovalerate. beilstein-journals.org These resulting 2-pyrrolidinone (B116388) derivatives can then be further functionalized at the 3-position. beilstein-journals.org

Furthermore, the regioselective synthesis of complex heterocyclic systems incorporating the pyrrolidine (B122466) ring, such as dispiropyrrolidines, has been achieved through three-component [3+2] cycloaddition reactions of azomethine ylides. researchgate.net This one-pot protocol offers high efficiency and mild reaction conditions for creating novel functionalized derivatives. researchgate.net

The functionalization of cyclic amines, including pyrrolidine, can also be achieved without the need for a protecting group on the nitrogen atom. nih.gov A one-pot procedure involving intermolecular hydride transfer to generate an imine intermediate, which is then captured by a nucleophile, allows for the α-functionalization of cyclic secondary amines. nih.gov This method is regioselective and stereospecific, enabling the synthesis of α,α′-disubstituted amines by targeting the electronically less activated and sterically more accessible C-H bond. nih.gov

| Method | Position of Functionalization | Reagents/Catalysts | Key Features |

| Cobalt-Catalyzed C-H Activation | ortho position of N-aryl group | Cobalt(III) catalyst | High regioselectivity, sustainable. acs.org |

| Multi-component Reaction | C-3 position | Aromatic aldehydes, aniline, ethyl 2,4-dioxovalerate | Forms functionalized 3-hydroxy-3-pyrroline-2-ones. beilstein-journals.org |

| [3+2] Cycloaddition | Spiro-functionalization | Azomethine ylides | Efficient, one-pot synthesis of dispiropyrrolidines. researchgate.net |

| Protecting-Group-Free α-Functionalization | α-position to nitrogen | Hydride acceptor, organolithium reagent | Regioselective and stereospecific. nih.gov |

Synthetic Transformations of the Ethylamino Side Chain

The ethylamino side chain of 3-(ethylamino)pyrrolidin-2-one offers a reactive handle for a variety of synthetic transformations, allowing for the introduction of diverse functionalities. These modifications can significantly impact the compound's biological activity and physicochemical properties.

The primary amino group of the ethylamino side chain is a key site for derivatization. Standard amine chemistry can be employed to introduce a wide range of substituents. For example, acylation reactions with various acyl chlorides or anhydrides can be used to introduce amide functionalities. These transformations are often straightforward and proceed with high yields.

Alkylation of the amino group is another common strategy. Reductive amination, for instance, can be used to introduce alkyl groups of varying complexity. This involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent.

Furthermore, the amino group can serve as a nucleophile in substitution reactions. For example, it can react with electrophilic reagents to form new carbon-nitrogen bonds, leading to the synthesis of a diverse array of derivatives. The synthesis of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones has been reported via a reversible transimination reaction, showcasing the versatility of the amino group in forming new C-N bonds. beilstein-journals.org

| Transformation | Reagents | Functional Group Introduced |

| Acylation | Acyl chlorides, Anhydrides | Amide |

| Alkylation (Reductive Amination) | Aldehydes/Ketones, Reducing agent | Substituted Amine |

| Nucleophilic Substitution | Electrophilic reagents | Various C-N linked groups |

| Transimination | Schiff's base, Methylamine | Imine |

Derivatization for Advanced Analytical Characterization

Chemical derivatization plays a crucial role in the analytical characterization of this compound and related compounds, particularly for enhancing detection sensitivity and enabling chiral separation. nih.gov

Formation of Diastereomeric Derivatives for Chiral Resolution

Since this compound is a chiral compound, separating its enantiomers is often necessary for pharmacological studies. A common method for chiral resolution is the formation of diastereomeric derivatives by reacting the racemic mixture with a chiral derivatizing agent. wikipedia.org These diastereomers, having different physical properties, can then be separated using standard techniques like chromatography or crystallization. wikipedia.org

For amino compounds like this compound, chiral carboxylic acids such as mandelic acid or tartaric acid are frequently used as resolving agents. wikipedia.orggoogle.com The reaction forms diastereomeric salts, which can then be separated. After separation, the chiral auxiliary can be removed to yield the pure enantiomers. This approach has been successfully applied to the optical resolution of 3-aminopyrrolidin-2-one (B1279418) derivatives. google.com

The development of novel chiral derivatization reagents is an active area of research. For instance, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP) has been developed as a derivatization reagent for the enantiomeric separation of chiral carboxylic acids. nih.gov Similarly, other aminopyrrolidine-based reagents have been designed for the high-performance liquid chromatographic analysis of carboxylic acid enantiomers. researchgate.net

| Chiral Derivatizing Agent | Analyte | Separation Technique | Reference |

| (R)-(+)-Mandelic Acid | 3-Aminopyrrolidin-2-one derivative | Crystallization | google.com |

| (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP) | Chiral Carboxylic Acids | LC/ESI-MS/MS | nih.gov |

| (S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitrophenyl)piperazine (APy-PPZ) | Chiral Carboxylic Acids | HPLC | researchgate.net |

Introduction of Spectroscopic Tags

For quantitative analysis, especially at low concentrations, it is often necessary to introduce a spectroscopic tag onto the analyte molecule to enhance its detectability. This is particularly relevant for techniques like high-performance liquid chromatography (HPLC) with UV or fluorescence detection, and liquid chromatography-mass spectrometry (LC-MS).

Since this compound lacks a strong chromophore, pre-column derivatization is a valuable strategy. google.com For instance, reacting 3-aminopyrrolidine (B1265635) hydrochloride with Boc anhydride (B1165640) introduces a Boc group, which allows for UV detection in HPLC analysis. google.com This method has been shown to be accurate and suitable for quality control.

For highly sensitive detection using LC-MS/MS, derivatization reagents that introduce a readily ionizable group are employed. researchgate.net The derivatization can significantly improve the ionization efficiency in electrospray ionization (ESI) and provide characteristic fragment ions for selected reaction monitoring (SRM), leading to lower limits of detection. nih.gov For example, derivatization with 1-DAPAP has been shown to increase the detection response of chiral carboxylic acids by 10- to 1100-fold. nih.gov

| Spectroscopic Tag/Derivatizing Reagent | Analytical Technique | Purpose | Reference |

| Boc Anhydride | HPLC-UV | Introduce a UV-absorbing chromophore. | google.com |

| (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP) | LC/ESI-MS/MS | Enhance ionization efficiency and MS/MS detectability. | nih.gov |

| 4-nitro-7-(3-aminopyrrolidin-1-yl)2,1,3-benzoxadiazole | HPLC | Production of diastereomers for enantioseparation. | mdpi.com |

Advanced Spectroscopic and Structural Characterization of 3 Ethylamino Pyrrolidin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework and reveal details about the chemical environment, connectivity, and stereochemistry of the molecule.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, serves as the foundation for structural elucidation.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 3-(Ethylamino)pyrrolidin-2-one would exhibit characteristic signals for each unique proton in the molecule. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling with each other. The protons on the pyrrolidin-2-one ring would appear as complex multiplets due to their diastereotopic nature and coupling interactions. The proton on the nitrogen of the ethylamino group (NH) and the lactam (NH) would appear as broad singlets, and their chemical shifts could be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct information about the carbon skeleton. doi.org For this compound, six distinct signals would be expected, corresponding to the six carbon atoms in the molecule. The carbonyl carbon (C=O) of the lactam ring would resonate at a characteristically low field (downfield), typically in the range of 170-180 ppm. The carbons of the ethyl group and the pyrrolidine (B122466) ring would appear at higher field (upfield). The chemical shifts provide evidence for the different carbon environments within the molecule. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (C2) | - | 170 - 180 |

| CH (C3) | Multiplet | 50 - 60 |

| CH₂ (C4) | Multiplet | 25 - 35 |

| CH₂ (C5) | Multiplet | 40 - 50 |

| NH-CH₂-CH₃ | Quartet | 35 - 45 |

| NH-CH₂-CH₃ | Triplet | 14 - 18 |

| Lactam NH | Broad Singlet | - |

| Ethylamino NH | Broad Singlet | - |

Note: This table is based on typical chemical shift values for similar functional groups and structures. Actual values may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. jst-ud.vnresearchgate.netmdpi.commdpi.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. researchgate.net For this compound, COSY would show cross-peaks between the methyl and methylene protons of the ethyl group. It would also reveal the coupling network among the protons on the C3, C4, and C5 positions of the pyrrolidone ring, helping to trace the connectivity within the ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu It is highly effective for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, the proton quartet of the ethyl group would correlate with the adjacent carbon signal, and the triplet would correlate with the terminal methyl carbon. jst-ud.vnresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). columbia.eduwisc.edu HMBC is instrumental in connecting different spin systems and identifying quaternary carbons (carbons with no attached protons). wisc.edu For example, the protons on the ethyl group would show correlations to the C3 carbon of the pyrrolidine ring, confirming the point of attachment. The C5 methylene protons would show a correlation to the C2 carbonyl carbon, confirming the lactam structure. jst-ud.vnresearchgate.net

Analysis of Rotational Isomers and Diastereomers in Solution

The structural complexity of this compound and its derivatives can lead to the presence of multiple species in solution, which can be observed by NMR.

Rotational Isomers (Rotamers): Amide bonds, like the one in the pyrrolidin-2-one ring, have a degree of double-bond character, which can restrict rotation. This can lead to the existence of rotational isomers. Similarly, restricted rotation around the C3-N bond of the ethylamino substituent could occur. The presence of these rotamers in solution can result in the doubling or broadening of signals in the NMR spectra, as the different conformations are in slow exchange on the NMR timescale. mdpi.com

Diastereomers: The C3 carbon in this compound is a stereocenter. When the compound is synthesized as a racemate, it consists of two enantiomers. While enantiomers are indistinguishable in a standard (achiral) NMR solvent, the introduction of another stereocenter during derivatization would create diastereomers. Diastereomers have different physical properties and distinct NMR spectra, allowing for their differentiation and quantification. Chiroptical spectroscopy techniques are also valuable for distinguishing between diastereomers. sci-hub.se Variable-temperature NMR studies can be employed to investigate the dynamics of interconversion between isomers.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with very high accuracy. jst-ud.vn This precision allows for the calculation of a unique elemental formula. For this compound (C₆H₁₂N₂O), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a newly synthesized compound or an unknown substance. mdpi.commdpi.comresearchgate.net

Table 2: HRMS Data for this compound

| Ion | Chemical Formula | Calculated m/z |

| [M+H]⁺ | [C₆H₁₃N₂O]⁺ | 129.10224 |

| [M+Na]⁺ | [C₆H₁₂N₂ONa]⁺ | 151.08418 |

Note: These values represent the theoretical exact masses for the protonated and sodiated adducts of the molecule.

Tandem Mass Spectrometry and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. slideshare.net A specific ion (the precursor ion) is selected, fragmented (e.g., through collision-induced dissociation), and the resulting fragment ions (product ions) are analyzed. slideshare.net The resulting fragmentation pattern is like a molecular fingerprint and provides valuable structural information. libretexts.orgacdlabs.comlibretexts.org

For this compound, the fragmentation would likely proceed through several characteristic pathways for amines and amides: miamioh.edu

α-Cleavage: The most common fragmentation for amines involves cleavage of the carbon-carbon bond adjacent to the nitrogen atom. This could lead to the loss of a methyl radical from the ethyl group or cleavage within the pyrrolidine ring.

Loss of Side Chain: The entire ethylamino group or parts of it could be cleaved from the pyrrolidine ring.

Ring Cleavage: The pyrrolidin-2-one ring itself can fragment. A characteristic loss is the neutral molecule carbon monoxide (CO) from the lactam carbonyl group.

Formation of Iminium Ions: Cleavage between the carbonyl carbon and the alpha-carbon of a side chain can produce stable iminium ions, which are often observed as prominent peaks in the mass spectra of related compounds like cathinones. kcl.ac.uk

By analyzing these specific fragment ions, the connectivity and structure of the original molecule can be pieced together and confirmed.

Vibrational Spectroscopy (Infrared and Raman)

In the study of pyrrolidinone derivatives, vibrational spectroscopy is crucial for identifying key functional groups. The spectra are typically analyzed in distinct regions corresponding to stretching and bending vibrations. For a molecule like this compound, characteristic vibrational modes include:

N-H Vibrations: The secondary amine (N-H) in the ethylamino group gives rise to stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region. The exact position can indicate the extent of hydrogen bonding.

C=O Stretching: The carbonyl group (C=O) of the lactam ring is a strong IR absorber, typically appearing in the range of 1650-1700 cm⁻¹. Its frequency can be influenced by ring strain and conjugation.

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl group and the pyrrolidine ring are generally found in the 2850-3000 cm⁻¹ region. core.ac.uk

C-N Stretching: The C-N stretching vibrations of the amine and the lactam are typically found in the 1000-1350 cm⁻¹ region.

While specific experimental data for this compound is not extensively published, analysis of related compounds provides significant insight. For instance, the IR spectrum of a related derivative, 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione , shows characteristic peaks that can be used for comparative purposes. mdpi.com

Table 1: Selected IR Vibrational Frequencies for 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione mdpi.com

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H Stretch | 3283 |

| C-H Stretch (Aromatic/Alkene) | 3060, 3037 |

| C-H Stretch (Aliphatic) | 2977, 2936, 2877 |

| C=O Stretch | 1637 |

| C=C/C=N Stretch | 1595, 1578, 1529 |

| C-N/C-C Bending/Stretching | 1347 |

This interactive table provides a summary of key infrared absorption bands for a derivative compound.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. sci-hub.se For instance, the C-C backbone of the pyrrolidine ring and the ethyl group would be expected to show distinct Raman signals. Computational studies, often using Density Functional Theory (DFT), are frequently employed alongside experimental work to assign vibrational modes accurately. primescholars.comscifiniti.com These theoretical calculations help to interpret complex spectra and confirm the assignments of observed bands. primescholars.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

Although a crystal structure for this compound itself is not publicly available, the structures of several closely related pyrrolidinone and cathinone (B1664624) derivatives have been determined, offering a model for its likely solid-state conformation. mdpi.combeilstein-journals.org

For example, the analysis of 4-(1-methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione revealed that the central pyrrolidine ring is essentially planar. beilstein-journals.orgnih.gov The molecule's stereochemistry is stabilized by an intramolecular N-H···O hydrogen bond between the amino group and a carbonyl oxygen. beilstein-journals.orgnih.gov In the crystal lattice, molecules often form dimers or extended networks through intermolecular hydrogen bonds. beilstein-journals.org

Similarly, studies on synthetic cathinones that contain either a pyrrolidine ring or an ethylamino group provide valuable structural benchmarks. mdpi.com For instance, the crystal structure of 2-(ethylamino)-1-(3-methylphenyl)propan-1-one hydrochloride (3-MEC) shows how the ethylamino group is oriented and participates in hydrogen bonding with the chloride anion in its hydrochloride salt form. mdpi.com The structure of 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one hydrobromide (4F-PHP) provides details on the conformation of a pyrrolidine ring within a larger molecule. mdpi.com

Key parameters obtained from crystallographic studies include the unit cell dimensions, space group, and atomic coordinates. This information is crucial for understanding polymorphism, designing new crystalline forms, and correlating solid-state structure with physical properties.

Table 2: Example Crystallographic Data for a Pyrrolidinone Derivative (4-(1-methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione) beilstein-journals.orgnih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.23 |

| b (Å) | 9.45 |

| c (Å) | 11.21 |

| α (°) | 85.34 |

| β (°) | 79.12 |

| γ (°) | 71.23 |

| Volume (ų) | 809.5 |

| Z (Molecules per unit cell) | 2 |

This interactive table showcases typical crystallographic parameters derived from the X-ray analysis of a related pyrrolidinone compound.

The data from these derivatives strongly suggest that the pyrrolidin-2-one ring in the title compound is likely to be nearly planar and that hydrogen bonding involving the N-H of the ethylamino group and the C=O of the lactam will be a dominant feature of its solid-state structure.

Q & A

Q. What are the optimal synthetic routes for 3-(Ethylamino)pyrrolidin-2-one, and how can reaction yields be improved?

Answer: The synthesis of this compound derivatives often involves multi-step reactions, such as condensation, cyclization, or amidation. For example, ethyl malonyl chloride has been used as a versatile acylating agent in amidation reactions with propargylamines, followed by base-catalyzed 5-exo-dig cyclization to form pyrrolidin-2-one derivatives . Key parameters affecting yield include:

- Reaction time and temperature: Ethanol at 78–80°C for 2 hours is a common condition for cyclization .

- Catalyst selection: Sodium borohydride or iodine may enhance reduction steps in intermediate stages .

- Purification methods: Recrystallization with ethanol or ethyl acetate improves purity .

Q. How should researchers characterize the purity and structural integrity of this compound derivatives?

Answer: Robust analytical workflows are critical:

- Chromatography: HPLC with UV detection (e.g., 254 nm) can monitor reaction progress.

- Spectroscopy:

- NMR: ¹H/¹³C NMR identifies substituents on the pyrrolidinone ring (e.g., ethylamino group at δ ~2.5–3.5 ppm) .

- IR: Confirm lactam carbonyl stretching (~1680–1720 cm⁻¹) .

- X-ray diffraction (XRPD): Resolve crystallographic data for salt forms or polymorphs, as shown in studies of related pyrrolidinone hydrochlorides .

Q. What safety precautions are essential during handling and storage of this compound?

Answer: Despite limited toxicological data, standard precautions apply:

- Handling: Avoid inhalation, skin contact, and electrostatic discharge. Use fume hoods and anti-static equipment .

- Spill management: Collect spills via vacuuming or sweeping into sealed containers; avoid environmental release .

- Storage: Keep in cool (2–8°C), dry conditions away from ignition sources .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Answer: Molecular docking and SAR studies are pivotal:

- Target identification: Focus on receptors where pyrrolidinones show affinity (e.g., kinases, GPCRs).

- Docking software: Use AutoDock Vina or Schrödinger Suite to predict binding modes of ethylamino-substituted derivatives .

- Parameter optimization: Adjust steric/electronic properties (e.g., substituent size, logP) to improve pharmacokinetics .

Q. What strategies resolve contradictions in reported toxicity and environmental impact data for pyrrolidin-2-one derivatives?

Answer: Current gaps in ecological data (e.g., bioaccumulation, soil mobility ) necessitate:

- In silico prediction: Tools like ECOSAR estimate toxicity thresholds based on structural analogs.

- Experimental validation:

- Ames test: Assess mutagenicity.

- Daphnia magna assays: Evaluate acute aquatic toxicity .

- Comparative analysis: Cross-reference data from structurally similar compounds (e.g., 1-ethenylpyrrolidin-2-one ).

Q. How can researchers optimize enantiomeric purity in this compound synthesis?

Answer: Chiral resolution methods include:

Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?

Answer: The lactam ring’s stability depends on:

- pH sensitivity: Hydrolysis under strong acids/bases may cleave the ring. Monitor via pH-controlled kinetic studies .

- Substituent effects: Electron-withdrawing groups (e.g., trifluoroacetyl) increase ring stability, as seen in 3-perfluoroacyl analogs .

- Degradation pathways: LC-MS identifies breakdown products (e.g., ethylamine or pyrrolidine fragments) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.